3-(Methoxymethoxy)-1-naphthaldehyde
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Overview
Description
3-(Methoxymethoxy)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxymethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-naphthaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. One common method is the reaction of 1-naphthol with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The resulting intermediate can then be oxidized to form the aldehyde group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-(Methoxymethoxy)-1-naphthoic acid.
Reduction: 3-(Methoxymethoxy)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar in structure but with a butanoic acid group instead of a naphthalene ring.
Methoxymethyl ether derivatives: Compounds with similar methoxymethyl protecting groups used in organic synthesis.
Uniqueness
3-(Methoxymethoxy)-1-naphthaldehyde is unique due to its combination of a naphthalene ring and methoxymethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(methoxymethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-12-6-10-4-2-3-5-13(10)11(7-12)8-14/h2-8H,9H2,1H3 |
InChI Key |
USJMXPSDGJTORP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)C=O |
Origin of Product |
United States |
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